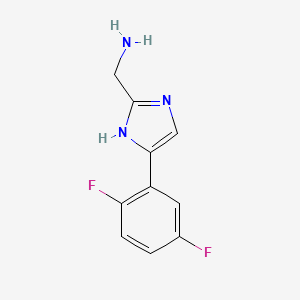

(4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine

Description

Properties

Molecular Formula |

C10H9F2N3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

[5-(2,5-difluorophenyl)-1H-imidazol-2-yl]methanamine |

InChI |

InChI=1S/C10H9F2N3/c11-6-1-2-8(12)7(3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |

InChI Key |

QPVXIFZCBYZFOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CN=C(N2)CN)F |

Origin of Product |

United States |

Preparation Methods

De Novo Synthesis Using Aldehydes and Ammonia

A widely adopted approach involves condensation of 2,5-difluorobenzaldehyde with glyoxal and ammonium acetate in the presence of a copper catalyst. This method, adapted from trisubstituted imidazole syntheses, proceeds via the following steps:

-

Reaction Setup :

-

Mechanism :

-

Outcome :

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | Maximizes cyclization |

| Solvent | n-Butanol | Enhances solubility |

| Catalyst Loading | 15 mol% CuI | Balances cost/activity |

Functionalization of Preformed Imidazole Intermediates

Table 2: Key Coupling Parameters

| Factor | Effect on Reaction Efficiency |

|---|---|

| Boronic Acid Purity | Critical for minimizing side products |

| Solvent System | DMF/H2O ensures reagent solubility |

| Ligand Choice | PPh3 prevents Pd aggregation |

Reductive Amination for Methanamine Installation

From Imidazole-2-carbaldehyde

A two-step sequence starting from 4-(2,5-difluorophenyl)-1H-imidazole-2-carbaldehyde:

Table 3: Comparison of Reducing Agents

| Agent | Yield (%) | Selectivity |

|---|---|---|

| NaBH3CN | 70 | High |

| NaBH4 | 45 | Moderate |

| H2/Pd-C | 60 | Low |

Alternative Routes via Imidazoline Intermediates

Advantages:

Critical Analysis of Methodologies

Efficiency and Scalability

-

Multicomponent Reactions : Highest atom economy but requires strict stoichiometric control.

-

Suzuki Coupling : Offers regioselectivity but incurs higher costs due to Pd catalysts.

-

Reductive Amination : Suitable for small-scale synthesis; limited by aldehyde availability.

Scientific Research Applications

(5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is employed in studies investigating the biological activity of imidazole derivatives.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Patterns

5-(4-Fluorophenyl)-1H-imidazol-2-amine

- Structure : Imidazole with a 4-fluorophenyl group at the 5-position and an amine at the 2-position.

- Key Difference : The fluorine is at the 4-position of the phenyl ring (vs. 2,5-difluorophenyl in the main compound), reducing steric and electronic effects. The absence of a methylene spacer in the amine group may limit solubility .

2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole

- Structure : 2,4,5-Trisubstituted imidazole with a 4-fluorophenyl (2-position) and two phenyl groups (4,5-positions).

- The 4-fluorophenyl substituent lacks the electron-withdrawing effects of 2,5-difluorination .

[4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methanamine Dihydrochloride

Heterocyclic Variations

[1-(3,4-Difluorophenyl)-1H-pyrazol-5-yl]methanamine

- Structure : Pyrazole core with 3,4-difluorophenyl and methanamine groups.

- Key Difference: Pyrazole (two adjacent nitrogen atoms) vs. The 3,4-difluorophenyl substitution pattern may confer distinct target selectivity .

[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine

- Structure : Imidazole with a phenylethyl group at the 1-position and methanamine at the 2-position.

Electronic and Pharmacokinetic Profiles

[4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine Dihydrochloride

Tabulated Comparison

Research Implications

- Fluorination: The 2,5-difluorophenyl group in the main compound optimizes electronic effects and metabolic stability compared to mono-fluorinated analogs.

- Heterocycle Choice : Imidazole derivatives generally exhibit better bioavailability than pyrazoles due to nitrogen positioning .

- Substituent Bulk : Bulky groups (e.g., phenylethyl) reduce target engagement efficiency, favoring compact substituents like difluorophenyl .

Biological Activity

The compound (4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine is an organic molecule notable for its imidazole ring and difluorophenyl substituent. This structure contributes to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structural formula of This compound can be represented as follows:

This compound features:

- An imidazole ring, which is known for its role in various biological processes.

- A difluorophenyl group that enhances its reactivity due to the electron-withdrawing nature of fluorine atoms.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Enzyme Inhibition : Compounds related to imidazole derivatives often act as inhibitors for various enzymes. For instance, studies have highlighted the inhibitory effects on human monoamine oxidase A (hMAO-A) and B (hMAO-B), which are crucial in the metabolism of neurotransmitters .

- Antimicrobial Properties : Some imidazole derivatives have demonstrated significant antimicrobial activity, making them candidates for further exploration in treating infections.

- Anticancer Activity : There is evidence suggesting that certain imidazole compounds can inhibit cancer cell proliferation through various mechanisms.

Synthesis Methods

Several methods exist for synthesizing This compound , including:

- Condensation Reactions : Combining 2,5-difluoroaniline with carbonyl compounds to form imidazole derivatives.

- Functional Group Modifications : Altering substituents on the imidazole ring to enhance biological properties.

Enzyme Inhibition Studies

A study evaluated the inhibitory activity of various imidazole derivatives against hMAO enzymes. The results indicated that specific derivatives exhibited potent inhibition with IC50 values comparable to known inhibitors like selegiline and rasagiline. For example:

Antimicrobial Activity Assessment

Research has shown that certain derivatives of imidazole can effectively inhibit bacterial growth. In vitro assays demonstrated significant antimicrobial effects against a range of pathogens, indicating potential therapeutic applications.

Structure-Activity Relationship (SAR)

A systematic study on the SAR of imidazole derivatives revealed that modifications at specific positions on the imidazole ring could enhance biological activity. For instance, introducing electron-withdrawing groups like fluorine significantly increased enzyme inhibition potency .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1. 2-Methylimidazole | Contains an imidazole ring | Used in pharmaceuticals |

| 2. 1H-Imidazo[4,5-b]pyridine | Bicyclic derivative | Potential neuroprotective effects |

| 3. 4-(Trifluoromethyl)phenylimidazole | Similar fluorinated system | Studied for anticancer properties |

| 4. 1-(3-Chlorophenyl)imidazole | Exhibits antimicrobial activity | Shares imidazole core structure |

These compounds exhibit varying degrees of biological activity and structural characteristics relevant in medicinal chemistry discussions.

Q & A

Basic: What are the most reliable synthetic pathways for (4-(2,5-difluorophenyl)-1H-imidazol-2-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step routes leveraging imidazole core formation followed by functionalization. Key methods include:

- Debus-Radiszewski synthesis : Condensation of glyoxal, formaldehyde, and ammonia/amines under acidic conditions .

- Multi-step functionalization : Starting from pre-substituted imidazoles, halogenated intermediates (e.g., 2,5-difluorophenylboronic acid) are introduced via Suzuki-Miyaura coupling .

- Optimization factors : Solvent choice (DMF or chloroform), temperature (60–100°C), and catalysts (Pd for cross-coupling) critically affect yield and purity. For example, sulfuric acid catalysis improves cyclization efficiency in imidazole ring formation .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

- NMR spectroscopy : ¹H/¹⁹F NMR confirms substitution patterns (e.g., fluorine integration at phenyl positions 2 and 5) .

- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in structurally analogous fluorophenyl-imidazoles .

- Mass spectrometry (HRMS) : Validates molecular weight (MW: 209.21 g/mol) and fragmentation patterns .

- HPLC : Purity ≥95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced: How do structural modifications (e.g., fluorine substitution) impact biological activity in SAR studies?

Data from virtual screening of similar compounds (e.g., ZINC43458633) reveal:

| Substituent Position | Target Affinity (MAO-B) | LogP |

|---|---|---|

| 2,5-Difluorophenyl | High (Docking Score: -4.188) | 3.058 |

| 4-Fluorophenyl | Moderate | 2.891 |

| Unsubstituted phenyl | Low | 2.412 |

The 2,5-difluoro motif enhances lipophilicity (LogP) and π-stacking with hydrophobic enzyme pockets, improving binding .

Advanced: What mechanistic insights exist for its potential as a MAO-B inhibitor?

Docking studies (Glide/SP mode) show:

- The imidazole nitrogen forms hydrogen bonds with MAO-B’s FAD cofactor.

- The 2,5-difluorophenyl group occupies a hydrophobic subpocket near Ile199 and Tyr326 residues, reducing enzyme activity .

- Competitive inhibition is supported by Lineweaver-Burk plots (Ki ≈ 0.8 µM in analogs) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Contradictions (e.g., varying IC₅₀ values) arise from:

- Purity discrepancies : Validate via HPLC and elemental analysis .

- Assay variability : Use orthogonal assays (e.g., fluorometric vs. radiometric MAO-B assays) .

- Cellular vs. enzymatic contexts : Test permeability (Caco-2 assays) to distinguish target engagement from off-target effects .

Advanced: What computational strategies optimize its pharmacokinetic profile?

- ADMET prediction : SwissADME calculates moderate bioavailability (TPSA: 45 Ų, LogP: 2.1) .

- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) identify CYP3A4-mediated oxidation at the methanamine group .

- Solubility enhancement : Co-solvents (e.g., PEG-400) or salt formation (hydrochloride) improve aqueous solubility .

Advanced: How are chiral centers (if present) resolved, and what are their pharmacological implications?

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Enantiomer-specific activity : (S)-enantiomers of related compounds show 10-fold higher MAO-B inhibition than (R)-forms due to steric complementarity .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.